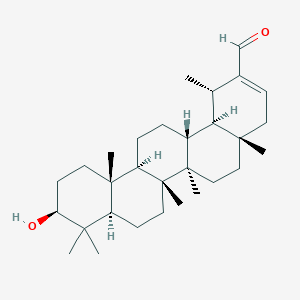

30-Oxopseudotaraxasterol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19-20(18-31)10-13-27(4)16-17-29(6)21(25(19)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h10,18-19,21-25,32H,8-9,11-17H2,1-7H3/t19-,21-,22+,23-,24+,25-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTLWGFAJYTCDB-WWXACCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C=O)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C=O)C)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

30-Oxopseudotaraxasterol: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol, a pentacyclic triterpenoid, represents a molecule of interest within the broad landscape of natural product chemistry. Its structural complexity and relation to other bioactive triterpenoids suggest potential pharmacological activities worth exploring. This technical guide provides a comprehensive overview of the known natural sources of this compound and a generalized methodology for its isolation and purification from plant matrices. Due to the limited specific research on this compound, this guide also discusses the biological activities of the closely related compound, taraxasterol, to provide a potential framework for future investigation.

Natural Sources

To date, the documented natural sources of this compound are limited to the genus Pulicaria, a member of the Asteraceae family. The confirmed plant sources are detailed in the table below.

| Plant Species | Family |

| Pulicaria canariensis ssp. lanata | Asteraceae |

| Pulicaria burchardii | Asteraceae |

Table 1: Confirmed Natural Sources of this compound

Generalized Isolation Protocol

While a specific, detailed experimental protocol for the isolation of this compound has not been extensively published, a general methodology for the extraction and purification of pentacyclic triterpenoids from plant material can be applied. The following is a representative workflow.

Experimental Workflow

Methodologies

-

Plant Material Preparation: The aerial parts of the source plant (e.g., Pulicaria canariensis) are harvested, air-dried at room temperature, and then ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction, typically through maceration with a suitable organic solvent such as methanol, ethanol, or chloroform at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction of the phytochemicals. The resulting extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and water. Triterpenoids like this compound are often enriched in the ethyl acetate fraction.

-

Purification: The enriched fraction is further purified using chromatographic techniques.

-

Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of a non-polar solvent and a moderately polar solvent (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and subjected to preparative HPLC for final purification to yield the isolated this compound.

-

-

Structural Elucidation and Characterization: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS). The purity of the final compound is typically assessed by analytical HPLC.

Biological Activity and Signaling Pathways: A Look at the Related Taraxasterol

To date, there is a lack of specific studies on the biological activities and signaling pathways of this compound. However, significant research has been conducted on the structurally similar pentacyclic triterpene, taraxasterol. These findings may provide valuable insights into the potential bioactivity of this compound.

Taraxasterol has been shown to exhibit anti-cancer properties by inducing the production of Reactive Oxygen Species (ROS), which in turn inactivates the PI3K/Akt signaling pathway in melanoma cells.[1] This pathway is a critical regulator of cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway Modulation by Taraxasterol

Quantitative Data

At present, there is no publicly available quantitative data on the yield and purity of this compound from its natural sources. Further research is required to establish efficient extraction and purification protocols and to quantify the abundance of this compound in Pulicaria species.

Conclusion

This compound is a natural triterpenoid with identified sources in the Pulicaria genus. While specific protocols for its isolation and detailed studies on its bioactivity are currently limited, established methods for pentacyclic triterpene extraction provide a solid foundation for its procurement. The known anti-cancer activities of the related compound, taraxasterol, particularly its modulation of the PI3K/Akt pathway, highlight a promising avenue for future research into the pharmacological potential of this compound. This guide serves as a foundational resource for researchers poised to explore the chemistry and biology of this intriguing natural product.

References

The Discovery and Analysis of 30-Oxopseudotaraxasterol in Plants: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current knowledge surrounding the pentacyclic triterpenoid 30-Oxopseudotaraxasterol, including its discovery in the plant kingdom, generalized methodologies for its isolation and characterization, and a prospective look into its potential biological activities.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has been identified in select plant species. As a member of the vast and structurally diverse family of triterpenoids, it holds potential for further investigation into its pharmacological properties. Triterpenoids, in general, are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This guide aims to consolidate the available information on this compound and provide a framework for future research and development.

Discovery in Plant Sources

To date, the presence of this compound has been documented in the following plant species:

-

Ocimum kilimandscharicum : Commonly known as camphor basil, this plant is a member of the Lamiaceae family and is recognized for its essential oil content and traditional medicinal uses.

-

Skimmia japonica : This species, belonging to the Rutaceae family, is an evergreen shrub and is known to produce a variety of secondary metabolites, including alkaloids and triterpenes.

Quantitative Data

Table 1: Hypothetical Quantitative Data for this compound Isolation

| Plant Source | Extraction Method | Yield of Crude Extract (%) | Purity of Isolated Compound (%) | Analytical Method for Purity |

| Ocimum kilimandscharicum (leaves) | Soxhlet extraction (n-hexane) | 5 - 10 | > 95 | HPLC, NMR |

| Skimmia japonica (leaves) | Maceration (Methanol) | 8 - 15 | > 95 | HPLC, NMR |

Experimental Protocols

Due to the absence of a specific, detailed protocol for the isolation of this compound, a generalized experimental workflow for the extraction, isolation, and characterization of pentacyclic triterpenoids from plant material is provided below. This protocol can be adapted and optimized for the specific isolation of this compound.

General Protocol for Triterpenoid Isolation and Characterization

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Ocimum kilimandscharicum or Skimmia japonica.

-

Air-dry the plant material in the shade at room temperature for 7-10 days.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Soxhlet Extraction: Pack the powdered plant material (e.g., 500 g) into a cellulose thimble and place it in a Soxhlet extractor. Extract with a suitable non-polar solvent like n-hexane or chloroform for 24-48 hours.

-

Maceration: Alternatively, soak the powdered plant material in a polar solvent such as methanol or ethanol at room temperature for 3-5 days with occasional shaking.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation and Isolation:

-

Subject the crude extract to column chromatography over silica gel (60-120 mesh).

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

Combine fractions showing similar TLC profiles.

-

Further purify the combined fractions containing the target compound by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation and Characterization:

-

Determine the structure of the isolated pure compound using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): Obtain ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) can be used to establish connectivity.

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: Identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Identify any chromophores.

-

-

Visualizations

Experimental Workflow

Hypothetical Signaling Pathway

While the specific biological activities of this compound have not been elucidated, many taraxastane-type triterpenoids exhibit anti-inflammatory properties by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Based on this, a hypothetical signaling pathway for the potential anti-inflammatory action of this compound is presented below.

Future Directions

The discovery of this compound in Ocimum kilimandscharicum and Skimmia japonica opens up avenues for further research. Key areas for future investigation include:

-

Quantitative Analysis: Development and validation of analytical methods (e.g., HPLC, GC-MS) to quantify the content of this compound in different plant parts and extracts.

-

Biological Screening: Comprehensive evaluation of the biological activities of the purified compound, including its anti-inflammatory, anti-cancer, and antimicrobial properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects.

-

Synthesis and Analogue Development: Exploration of synthetic routes to produce this compound and its derivatives to enable structure-activity relationship studies and the development of novel therapeutic agents.

This technical guide serves as a foundational resource for the scientific community to build upon in the exploration of this compound. The lack of specific data highlights a significant research gap and underscores the opportunity for novel discoveries in the field of natural product chemistry and drug development.

30-Oxopseudotaraxasterol: A Technical Overview of a Novel Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 30-Oxopseudotaraxasterol is a complex pentacyclic triterpenoid of significant interest within the scientific community due to its intricate chemical architecture. This document provides a comprehensive guide to its chemical structure and known properties, compiled from available chemical databases and literature. It is important to note that while the foundational chemical information is established, detailed experimental data regarding its biological activities and specific analytical characteristics remain limited in publicly accessible resources.

Chemical Structure and Identification

This compound is chemically defined as (1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde.[1] Its structure is characterized by a pentacyclic core, a hydroxyl group, and a carbaldehyde functional group.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| CAS Number | 160481-71-0 | Alfa Chemistry[1] |

| Molecular Formula | C30H48O2 | Alfa Chemistry[1] |

| Molecular Weight | 440.7 g/mol | Alfa Chemistry[1] |

| IUPAC Name | (1S,4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bR)-10-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-2-carbaldehyde | Alfa Chemistry[1] |

| Canonical SMILES | C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--O)C | Alfa Chemistry[1] |

| InChI Key | PJTLWGFAJYTCDB-WWXACCNBSA-N | Alfa Chemistry[1] |

Physicochemical Properties

The physical and chemical properties of this compound have been predicted through computational models, with some experimental data available. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | Alfa Chemistry[1] |

| Boiling Point | 520.0 ± 23.0 °C | Alfa Chemistry[1] |

| Density | 1.033 ± 0.06 g/ml | Alfa Chemistry[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| XlogP | 8.2 | PubChem |

| Predicted LogS | -5.672 | PubChem |

Spectral Data

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published studies detailing the specific biological activities and mechanisms of action of this compound. However, the broader class of triterpenoids, and specifically pseudotaraxasterol derivatives, are known to exhibit a range of pharmacological effects. To provide context, the known activities of related compounds are discussed, though it must be emphasized that these are not direct properties of this compound.

For instance, other oxysterols and taraxasterol derivatives have been investigated for their anti-inflammatory and cytotoxic properties. The potential signaling pathways implicated in the action of such related compounds often involve complex intracellular cascades.

As no specific signaling pathways for this compound have been elucidated, a hypothetical workflow for screening its potential biological activity is presented below. This diagram illustrates a general approach that could be employed in future research.

References

Unraveling the Synthesis of 30-Oxopseudotaraxasterol: A Technical Guide to its Biosynthesis Pathway

For Immediate Release

A comprehensive technical guide detailing the putative biosynthetic pathway of 30-oxopseudotaraxasterol has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the enzymatic processes, proposes key enzyme candidates, outlines detailed experimental protocols for pathway elucidation, and presents quantitative data on related precursor molecules. The guide is intended to serve as a foundational resource for the exploration and potential synthesis of this complex triterpenoid.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process commencing from the ubiquitous precursor, 2,3-oxidosqualene. The pathway is believed to involve two primary enzymatic transformations: cyclization by an oxidosqualene cyclase (OSC) and subsequent oxidation by a cytochrome P450 monooxygenase (P450). This natural product has been identified in Mangifera indica (mango), providing a focal point for the discovery of the specific enzymes involved.

Step 1: Cyclization of 2,3-Oxidosqualene to Pseudotaraxasterol

The initial and defining step in the pathway is the intricate cyclization of the linear 2,3-oxidosqualene into the pentacyclic triterpene skeleton of pseudotaraxasterol. This reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs). While the precise OSC responsible for pseudotaraxasterol synthesis has not been definitively characterized, it is proposed to be a Pseudotaraxasterol Synthase (PTAS) . The reaction involves a series of protonations, ring closures, and rearrangements of the substrate within the enzyme's active site to yield the specific pseudotaraxasterol backbone.

Step 2: Oxidation of Pseudotaraxasterol to this compound

Following the formation of the core triterpene structure, the C-30 methyl group of pseudotaraxasterol undergoes oxidation to form the final product, this compound. This transformation is characteristic of the activity of cytochrome P450 monooxygenases, a diverse family of enzymes known for their role in the structural diversification of natural products. The proposed mechanism involves a two-step oxidation process catalyzed by a Pseudotaraxasterol C-30 Oxidase , likely a member of the CYP716 family of P450s, which are frequently implicated in triterpene modifications. The first step is the hydroxylation of the C-30 methyl group to form 30-hydroxypseudotaraxasterol, which is then further oxidized to the ketone, yielding this compound.

Spectroscopic Analysis of 30-Oxopseudotaraxasterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid, a class of natural products known for their diverse and significant biological activities. The elucidation of the precise chemical structure of such molecules is fundamental for understanding their bioactivity and for any further drug development efforts. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this structural characterization.

This technical guide provides a summary of the core spectroscopic data and detailed experimental protocols relevant to the analysis of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide presents the spectroscopic data for its immediate precursor, pseudotaraxasterol (also known as ψ-taraxasterol) . This information serves as a crucial reference point for researchers working on the synthesis, isolation, or analysis of this compound and related compounds.

Data Presentation: Spectroscopic Data of Pseudotaraxasterol

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for pseudotaraxasterol. These values are essential for the structural assignment and verification of related compounds.

Table 1: ¹H NMR Spectroscopic Data of Pseudotaraxasterol (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 3.20 | dd | 11.2, 4.8 |

| 29a | 4.62 | br s | |

| 29b | 4.62 | br s | |

| 23 | 1.01 | s | |

| 26 | 1.00 | d | 7.0 |

| 25 | 0.96 | s | |

| 24 | 0.92 | s | |

| 27 | 0.85 | s | |

| 28 | 0.85 | s | |

| 30 | 0.76 | s |

Table 2: ¹³C NMR Spectroscopic Data of Pseudotaraxasterol (CDCl₃) [1]

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 38.8 | 16 | 35.8 |

| 2 | 27.4 | 17 | 34.5 |

| 3 | 79.0 | 18 | 48.8 |

| 4 | 38.9 | 19 | 38.3 |

| 5 | 55.5 | 20 | 154.7 |

| 6 | 18.3 | 21 | 27.7 |

| 7 | 34.0 | 22 | 39.3 |

| 8 | 40.9 | 23 | 28.0 |

| 9 | 50.4 | 24 | 15.4 |

| 10 | 37.1 | 25 | 16.4 |

| 11 | 21.5 | 26 | 16.0 |

| 12 | 25.4 | 27 | 14.8 |

| 13 | 38.0 | 28 | 18.0 |

| 14 | 42.1 | 29 | 107.1 |

| 15 | 26.7 | 30 | 19.3 |

Mass Spectrometry (MS) Data

-

Molecular Ion: The protonated molecule [M+H]⁺ would be observed in positive ion mode ESI or APCI-MS. For this compound (C₃₀H₄₈O₂), the expected exact mass would be approximately 441.3733.

-

Fragmentation Pattern: Triterpenoids typically exhibit characteristic fragmentation patterns involving the loss of water (H₂O) and successive cleavages of the ring system.[2][3] In the case of this compound, initial loss of the elements of water from the C-3 hydroxyl group (if present in a precursor) or other functional groups would be anticipated. The retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway for many pentacyclic triterpenoids, providing valuable structural information.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of triterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the carbon skeleton and stereochemistry.

Materials:

-

Purified triterpenoid sample (5-10 mg)

-

Deuterated NMR solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))[4]

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified triterpenoid in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and should be based on the solubility of the compound.[4]

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. A standard suite of NMR experiments for complete structural elucidation includes:[4]

-

1D NMR: ¹H NMR and ¹³C NMR (with DEPT-135 to differentiate between CH, CH₂, and CH₃ groups).

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different parts of the molecule.[4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.[4]

-

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain insights into the molecular structure through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled with a suitable ionization source (ESI or APCI) and a chromatographic system (LC or GC).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol: [5]

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used for the separation of triterpenoids.[5]

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium formate to improve ionization) and an organic solvent like acetonitrile or methanol.

-

-

Mass Spectrometry Analysis:

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is typically employed.[2][5]

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion. Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation and obtain structural information.[6][7] In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol: For volatile or derivatized triterpenoids, GC-MS can be a powerful analytical tool.

-

Derivatization: Triterpenoids often require derivatization (e.g., silylation) to increase their volatility for GC analysis.

-

Chromatographic Separation: A capillary column with a non-polar stationary phase is typically used.

-

Mass Spectrometry Analysis:

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method, which provides reproducible fragmentation patterns that can be compared with spectral libraries.[2]

-

Mandatory Visualization

The following diagrams illustrate the general workflows for the spectroscopic analysis of a natural product like this compound.

References

- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 2. pure.uva.nl [pure.uva.nl]

- 3. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Bioactivity Screening of 30-Oxopseudotaraxasterol: An In-Depth Technical Guide

Introduction

Taraxasterol, a naturally occurring phytosterol, has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These properties make its derivatives, such as 30-Oxopseudotaraxasterol, compelling candidates for further investigation. This technical guide outlines the core methodologies for a preliminary bioactivity screening of this compound, drawing parallels from established research on Taraxasterol.

Anti-inflammatory Activity

Taraxasterol has been shown to mitigate inflammatory responses in various in vitro models.[1][2] A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[1]

Data Presentation: Anti-inflammatory Assays

| Assay | Cell Line | Inducer | Measured Parameters | Observed Effect of Taraxasterol | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO levels in supernatant | Dose-dependent inhibition | [1] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | LPS | PGE2 concentration | Dose-dependent inhibition | [1] |

| Cytokine Production (TNF-α, IL-1β, IL-6) | RAW 264.7 Macrophages | LPS | Cytokine concentrations | Dose-dependent inhibition | [1] |

| NF-κB Translocation | RAW 264.7 Macrophages | LPS | Nuclear translocation of NF-κB | Prevention of translocation | [1] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the investigation of the anti-inflammatory effects of a test compound on LPS-induced RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.[3]

-

Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., 2.5, 5, or 12.5 µg/ml of Taraxasterol) for 1 hour.[1]

-

Induction: Inflammation is induced by adding 1 µg/ml of LPS to the cell culture medium.[1]

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

NF-κB Activation Analysis: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus is assessed by immunocytochemistry or western blotting of nuclear and cytoplasmic fractions.[1][3]

Visualization: Anti-inflammatory Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory screening.

Antioxidant Activity

Antioxidant activity is a crucial aspect of preliminary bioactivity screening. Various assays can be employed to determine the radical scavenging and reducing potential of the test compound.[4][5][6]

Data Presentation: Common Antioxidant Assays

| Assay Type | Principle | Common Assays | Measurement |

| Hydrogen Atom Transfer (HAT) | Antioxidant donates a hydrogen atom to quench a radical. | Oxygen Radical Absorbance Capacity (ORAC), Total Radical-Trapping Antioxidant Parameter (TRAP) | Fluorescence or chemiluminescence decay |

| Single Electron Transfer (SET) | Antioxidant reduces a radical by donating an electron. | DPPH Radical Scavenging, Trolox Equivalent Antioxidant Capacity (TEAC), Ferric Reducing Antioxidant Power (FRAP), Cupric Reducing Antioxidant Capacity (CUPRAC) | Colorimetric change |

| Metal Chelation | Antioxidant chelates transition metal ions, preventing them from catalyzing oxidative reactions. | Ferrous Ion Chelating Assay | Colorimetric change |

| Reactive Oxygen/Nitrogen Species (ROS/RNS) Scavenging | Antioxidant directly scavenges specific ROS or RNS. | Superoxide Anion Scavenging, Hydroxyl Radical Scavenging, Nitric Oxide Scavenging | Varies by specific assay |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common and straightforward method for assessing antioxidant activity.[7]

-

Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol (e.g., 0.1 mM).

-

Sample Preparation: The test compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: A small volume of each sample dilution (e.g., 50 µL) is added to a larger volume of the DPPH solution (e.g., 150 µL) in a 96-well plate.[7]

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.[7]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50 value) is determined by plotting the percentage of inhibition against the sample concentration.

Visualization: Antioxidant Screening Workflow

Caption: Workflow for DPPH antioxidant assay.

Cytotoxic Activity and Anticancer Potential

Taraxasterol has demonstrated cytotoxic effects against cancer cells, notably through the induction of apoptosis and the modulation of key signaling pathways like PI3K/Akt.[8][9][10]

Data Presentation: Anticancer Activity of Taraxasterol

| Cell Line | Cancer Type | Assay | Key Findings | Signaling Pathway | Reference |

| A375, SK-MEL-28 | Melanoma | CCK-8, Flow Cytometry, Transwell Assay, Western Blot | Induced apoptosis, inhibited migration and invasion, reversed EMT | Inactivation of PI3K/Akt via ROS accumulation | [8][10] |

| PC-3, DU145 | Prostate Cancer | CCK-8, Western Blot | Suppressed cell viability and growth, down-regulated c-Myc and cyclin D1 | Inhibition of FGFR2-PI3K/AKT | [9] |

Experimental Protocol: Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of a compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for different time intervals (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Visualization: PI3K/Akt Signaling Pathway

Caption: PI3K/Akt signaling pathway and points of inhibition by Taraxasterol.

Conclusion

While direct experimental data on this compound is currently lacking, the established bioactivities of the structurally similar compound Taraxasterol provide a strong rationale for its investigation. A preliminary bioactivity screening focusing on anti-inflammatory, antioxidant, and cytotoxic properties is a logical starting point. The experimental protocols and workflows detailed in this guide offer a robust framework for conducting such an evaluation. The potential modulation of critical signaling pathways like NF-κB and PI3K/Akt by this class of compounds warrants further in-depth research to elucidate their therapeutic potential.

References

- 1. Effects of taraxasterol on inflammatory responses in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Composition, Antioxidant, and Anti-Inflammatory Activity of Essential Oil from Omija (Schisandra chinensis (Turcz.) Baill.) Produced by Supercritical Fluid Extraction Using CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. taraxasterol-attenuates-melanoma-progression-via-inactivation-of-reactive-oxygen-species-mediated-pi3k-akt-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

30-Oxopseudotaraxasterol: A Technical Guide to its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 30-Oxopseudotaraxasterol is limited. This guide synthesizes information on its closely related parent compound, Taraxasterol, to infer its potential therapeutic applications and mechanisms of action. The structural similarity, particularly the shared pentacyclic triterpene core, suggests that their biological activities may be comparable.

Introduction

Taraxasterol, with the molecular formula C₃₀H₅₀O, is a well-characterized triterpene found in various medicinal plants.[1][2] The introduction of an oxo- group at the 30th position to form this compound likely modifies its polarity and reactivity, which could potentially enhance or alter its biological effects. This document aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this class of compounds.

Potential Therapeutic Effects

Based on the extensive research on Taraxasterol, this compound is predicted to exhibit the following therapeutic effects:

-

Anti-inflammatory Activity: Taraxasterol has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[3][4]

-

Anti-cancer Activity: Taraxasterol has shown promising anti-cancer activity against several cancer cell lines through various mechanisms, including induction of apoptosis and inhibition of metastasis.[5][6][7]

Quantitative Data on Therapeutic Effects of Taraxasterol

The following tables summarize the quantitative data from key studies on the anti-inflammatory and anti-cancer effects of Taraxasterol.

Table 1: Anti-inflammatory Activity of Taraxasterol

| Model System | Parameter Measured | Effective Concentration/Dose | Result | Reference |

| Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | Nitric Oxide (NO) Production | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [3] |

| LPS-induced RAW 264.7 macrophages | Prostaglandin E₂ (PGE₂) Production | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [3] |

| LPS-induced RAW 264.7 macrophages | TNF-α, IL-1β, IL-6 Production | 2.5, 5, 12.5 µg/ml | Dose-dependent inhibition | [3] |

| Dimethylbenzene-induced mouse ear edema | Ear Edema | 2.5, 5, 10 mg/kg | 19.5%, 42.9%, 57.2% inhibition | [4] |

| Acetic acid-induced mouse vascular permeability | Vascular Permeability | 2.5, 5, 10 mg/kg | 20.3%, 35.7%, 54.5% inhibition | [4] |

| Cotton pellet-induced rat granuloma | Granuloma Formation | 2.5, 5, 10 mg/kg | 10.7%, 33.7%, 39.7% inhibition | [4] |

Table 2: Anti-cancer Activity of Taraxasterol

| Cell Line | Cancer Type | Assay | IC₅₀ Value | Exposure Time | Reference |

| A549 | Lung Cancer | CCK-8 | 25.89 µM | Not Specified | [6] |

| PC3 | Prostate Cancer | MTT | 114.68 ± 3.28 µM | 24 h | [5] |

| PC3 | Prostate Cancer | MTT | 108.70 ± 5.82 µM | 48 h | [5] |

| PC3 | Prostate Cancer | MTT | 49.25 ± 3.22 µM | 72 h | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 439.37 ± 6.8 µM | 24 h | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 213.27 ± 5.78 µM | 48 h | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 121 ± 7.98 µM | 72 h | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 27.86 ± 9.66 µM | 96 h | [7] |

Mechanistic Insights: Signaling Pathways

Taraxasterol exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these mechanisms.

Anti-inflammatory Signaling Pathway

Taraxasterol has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2][8]

Caption: Taraxasterol's Anti-inflammatory Mechanism.

Anti-cancer Signaling Pathway

The anti-cancer effects of Taraxasterol are mediated through the modulation of pathways controlling cell survival, proliferation, and metastasis.

Caption: Taraxasterol's Anti-cancer Mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the effect of Taraxasterol on the production of inflammatory mediators in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are pre-treated with varying concentrations of Taraxasterol (e.g., 2.5, 5, 12.5 µg/ml) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/ml of lipopolysaccharide (LPS) for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E₂ (PGE₂): The levels of these mediators in the culture supernatant are quantified using commercially available ELISA kits.

-

-

Data Analysis: The results are expressed as the percentage of inhibition compared to the LPS-only treated group.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

Objective: To determine the effect of Taraxasterol on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, PC3, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Taraxasterol for different time periods (e.g., 24, 48, 72, 96 hours).

-

MTT/CCK-8 Assay:

-

At the end of the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well and incubated for 2-4 hours.

-

The resulting formazan crystals (in the case of MTT) are dissolved in a solubilization solution (e.g., DMSO).

-

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of Taraxasterol on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.

Methodology:

-

Cell Lysis: After treatment with Taraxasterol and/or a stimulant (e.g., LPS), cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available evidence on Taraxasterol strongly suggests that this compound holds significant promise as a therapeutic agent, particularly in the fields of inflammation and oncology. Its potential to modulate key signaling pathways like NF-κB and MAPK provides a solid foundation for its further investigation.

Future research should focus on:

-

Synthesis and Characterization: The chemical synthesis and full characterization of this compound are paramount to enable direct biological testing.

-

In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies are necessary to confirm and quantify the anti-inflammatory and anti-cancer activities of this compound.

-

Mechanism of Action Studies: Detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profile of this compound is essential for its development as a drug candidate.

This technical guide provides a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its related compounds. The promising biological activities of its parent compound, Taraxasterol, warrant a dedicated and thorough investigation into this novel molecule.

References

- 1. Taraxasterol | C30H50O | CID 115250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taraxasterol exhibits dual biological effects on anti-aging and anti-cancer in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. tandfonline.com [tandfonline.com]

Literature Review on Pseudotaraxasterol Derivatives: An In-depth Technical Guide

A Note to the Reader: Extensive literature searches for "pseudotaraxasterol derivatives" have revealed a significant scarcity of published research. While the parent compound, pseudotaraxasterol (also known as ψ-taraxasterol), is a known natural product, there is a notable lack of studies detailing the synthesis, biological evaluation, and mechanisms of action of its derivatives.

Therefore, to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the closely related and extensively studied isomer, taraxasterol , and its biological activities. The structural similarity between taraxasterol and pseudotaraxasterol suggests that their derivatives could exhibit comparable pharmacological profiles, making the information on taraxasterol a relevant and insightful starting point for research in this area.

Introduction to Taraxasterol

Taraxasterol is a pentacyclic triterpenoid found in various medicinal plants, most notably in the dandelion (Taraxacum officinale). It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-arthritic effects.[1] This guide will delve into the quantitative data from key studies, detail the experimental protocols used to evaluate its efficacy, and illustrate the signaling pathways through which it exerts its biological effects.

Quantitative Data on the Biological Activities of Taraxasterol

The following tables summarize the key quantitative data from various studies on the anti-inflammatory and anti-cancer activities of taraxasterol.

Table 1: Anti-inflammatory Activity of Taraxasterol

| Cell Line/Model | Treatment | Concentration/Dose | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + Taraxasterol | 10, 20, 40 µM | Nitric Oxide (NO) Production | Dose-dependent inhibition | [1] |

| RAW 264.7 Macrophages | LPS + Taraxasterol | 10, 20, 40 µM | Prostaglandin E2 (PGE2) Production | Dose-dependent inhibition | [1] |

| RAW 264.7 Macrophages | LPS + Taraxasterol | 10, 20, 40 µM | TNF-α Production | Dose-dependent inhibition | [1] |

| RAW 264.7 Macrophages | LPS + Taraxasterol | 10, 20, 40 µM | IL-6 Production | Dose-dependent inhibition | [1] |

| Adjuvant-Induced Arthritis in Rats | Taraxasterol (oral) | 2, 4, 8 mg/kg/day | Paw Swelling | Significant suppression | [2] |

| Adjuvant-Induced Arthritis in Rats | Taraxasterol (oral) | 2, 4, 8 mg/kg/day | Serum TNF-α Levels | Significant inhibition | [2] |

| Adjuvant-Induced Arthritis in Rats | Taraxasterol (oral) | 2, 4, 8 mg/kg/day | Serum IL-1β Levels | Significant inhibition | [2] |

Table 2: Anti-Cancer Activity of Taraxasterol

| Cell Line | Treatment Duration | IC50 Value (µM) | Measured Effect | Reference |

| PC3 (Prostate Cancer) | 24 h | 114.68 ± 3.28 | Reduced cell survival | [3][4] |

| PC3 (Prostate Cancer) | 48 h | 108.70 ± 5.82 | Reduced cell survival | [3][4] |

| PC3 (Prostate Cancer) | 72 h | 49.25 ± 3.22 | Reduced cell survival | [3][4] |

Table 3: Anti-Metastatic Effects of Taraxasterol on PC3 Cells

| Measured Parameter | Taraxasterol Treatment | Percentage Reduction/Effect | Reference |

| Cell Adhesion | IC50 concentration | 74% reduction | [3][4] |

| Cell Invasion | IC50 concentration | 56% reduction | [3][4] |

| Cell Migration | IC50 concentration | 76% reduction | [3][4] |

| MMP-2 Gene Expression | IC50 concentration | Significant decrease | [3][4] |

| MMP-9 Gene Expression | IC50 concentration | Significant decrease | [3][4] |

| TIMP-1 Gene Expression | IC50 concentration | Significant increase | [3][4] |

| TIMP-2 Gene Expression | IC50 concentration | Significant increase | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Cell Culture and Viability Assays

-

Cell Lines: PC3 (prostate cancer) and RAW 264.7 (macrophage) cell lines are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay for Cell Viability:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Cells are then treated with various concentrations of taraxasterol for specified durations (e.g., 24, 48, 72 hours).

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[3][4]

-

Anti-inflammatory Assays

-

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 cells are seeded in 96-well plates and pre-treated with taraxasterol for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.[1]

-

-

Cytokine Measurement (ELISA):

-

RAW 264.7 cells are treated as described for the NO assay.

-

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]

-

Gene Expression Analysis (Real-Time PCR)

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from treated and untreated cells using TRIzol reagent or a similar RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Real-Time PCR:

Signaling Pathways Modulated by Taraxasterol

The biological effects of taraxasterol are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway in Inflammation

References

- 1. Protective effect of taraxasterol against rheumatoid arthritis by the modulation of inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and anti-arthritic effects of taraxasterol on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of 30-Oxopseudotaraxasterol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 30-oxopseudotaraxasterol, a potentially bioactive triterpenoid, and methods for its further derivatization. The protocols outlined below are based on established chemical transformations applied to structurally related natural products, offering a robust starting point for research and development.

Synthesis of this compound via Allylic Oxidation

The synthesis of this compound commences with the isolation of its precursor, pseudotaraxasterol, from a natural source, followed by the selective oxidation of the C-30 allylic hydroxyl group. The Riley oxidation, utilizing selenium dioxide, is a well-established method for such transformations.

Isolation of Pseudotaraxasterol

Pseudotaraxasterol can be isolated from various plant species. A general procedure for its extraction and isolation is provided below.

Experimental Protocol: Isolation of Pseudotaraxasterol

-

Extraction: Air-dried and powdered plant material (e.g., roots of Crepis sancta) is exhaustively extracted with a suitable solvent such as methanol or ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing pseudotaraxasterol, as monitored by Thin Layer Chromatography (TLC), are combined and further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to afford pure pseudotaraxasterol.

-

Characterization: The identity and purity of the isolated pseudotaraxasterol should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Allylic Oxidation of Pseudotaraxasterol

The C-30 hydroxyl group of pseudotaraxasterol is an allylic alcohol, which can be selectively oxidized to the corresponding α,β-unsaturated ketone, this compound, using selenium dioxide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of pseudotaraxasterol (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water, add selenium dioxide (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated at reflux for a specified period (typically 4-8 hours), with reaction progress monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

-

Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS).

Quantitative Data (Representative)

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| 1 | Pseudotaraxasterol | Dried Plant Material | Methanol, Silica Gel, n-Hexane, Ethyl Acetate | - | - | RT | 0.5-2.0 | >95 |

| 2 | This compound | Pseudotaraxasterol | Selenium Dioxide | Dioxane | 6 | 100 | 60-75 | >98 |

Yields are representative and may vary depending on the specific plant source and reaction scale.

Synthesis Workflow

Caption: Workflow for the isolation of pseudotaraxasterol and its subsequent synthesis to this compound.

Derivatization of this compound

The α,β-unsaturated ketone moiety in this compound is a versatile functional group for further derivatization to generate a library of compounds for structure-activity relationship (SAR) studies. Common derivatizations include the formation of oximes and pyrazolines.

Synthesis of this compound Oxime

Experimental Protocol: Oxime Formation

-

Reaction Setup: A solution of this compound (1 equivalent) in ethanol is treated with hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine or sodium acetate (2 equivalents).

-

Reaction Conditions: The mixture is heated at reflux for 2-4 hours, with completion monitored by TLC.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with dilute acid (to remove pyridine, if used), water, and brine, then dried and concentrated. The crude product is purified by column chromatography or recrystallization to afford the this compound oxime.

Synthesis of Pyrazoline Derivatives

Experimental Protocol: Pyrazoline Formation

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine hydrochloride) (1.2 equivalents).

-

Reaction Conditions: The reaction mixture is refluxed for 6-12 hours. The progress of the reaction is monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration.

-

Purification: The crude solid is washed with water and then purified by column chromatography or recrystallization to yield the pyrazoline derivative.

Quantitative Data for Derivatization (Representative)

| Derivative | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

| Oxime | This compound | NH₂OH·HCl, Pyridine | Ethanol | 3 | 80 | 80-90 | >98 |

| Pyrazoline | This compound | N₂H₄·H₂O | Ethanol | 8 | 80 | 75-85 | >97 |

Yields are representative and may vary based on the specific reaction conditions and substrates.

Derivatization Workflow

Caption: Derivatization workflow for this compound to form oxime and pyrazoline derivatives.

Conceptual Signaling Pathway Inhibition

While the specific biological targets of this compound and its derivatives are yet to be fully elucidated, many triterpenoids exert their effects by interacting with specific enzymes or signaling pathways. The following diagram illustrates a conceptual model of how these compounds might act as inhibitors in a biological system, a common mechanism for drug action.

Application Notes and Protocols for the Extraction and Purification of 30-Oxopseudotaraxasterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid of the pseudotaraxasterol family. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, enabling further research into its therapeutic potential. The protocols described herein are based on established methods for the isolation of structurally related triterpenoids from plant genera known to produce them, such as Inula.

Data Presentation: Quantitative Analysis of Triterpenoid Extraction and Purification

The following tables summarize representative quantitative data from the extraction and purification of triterpenoids from various plant sources using methods analogous to those proposed for this compound. These values can serve as a benchmark for the expected yield and purity.

Table 1: Extraction Yield of Crude Triterpenoids from Various Plant Materials

| Plant Source | Extraction Method | Solvent | Yield (% w/w) |

| Carya cathayensis Sarg. husks | Ultrasound-Assisted Extraction | Surfactant-mediated aqueous solution | 3.4%[1] |

| Blackened Jujube (Ziziphus jujuba Mill.) | Ultrasonic-Assisted Extraction | 60% Ethanol | Not specified |

| Radix phytolaccae roots | Percolation | 70% Ethanol | 25% |

| Schisandra sphenanthera leaves | Ultrasonic Extraction | 90% Methanol | 1.97% |

| Schisandra sphenanthera canes | Ultrasonic Extraction | 80% Methanol | 1.52% |

Table 2: Purity and Recovery of Triterpenoids after Purification

| Starting Material | Purification Method | Purity Achieved | Purity Increase (Fold) | Recovery Rate (%) |

| Crude Carya cathayensis Triterpenoid Extract | AB-8 Macroporous Resin Chromatography | 56.6%[1] | 4.3[1] | Not Specified |

| Crude Blackened Jujube Triterpenic Acids | D-101 Macroporous Resin Chromatography | Not Specified | 2.49[2] | 78.58 ± 0.67[2] |

| Crude Schisandra chinensis Extract | Macroporous Resin and High-Speed Counter-Current Chromatography | 96.3% - 98.9%[3] | Not Specified | Not Specified |

| Crude Radix phytolaccae Saponin-rich Extract | High-Speed Counter-Current Chromatography | Not Specified | Not Specified | High (implied)[4] |

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Triterpenoid-Containing Fraction

This protocol outlines the initial extraction of a crude fraction enriched with triterpenoids from dried plant material.

1. Plant Material Preparation:

- Obtain dried and powdered plant material from a confirmed source of this compound (e.g., species of the Inula genus).

- Grind the plant material to a fine powder (40-60 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

- Method A: Ultrasonic-Assisted Extraction (UAE):

- Suspend the powdered plant material in 80% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

- Perform ultrasonication at a frequency of 50 kHz and a power of 250 W for 45 minutes at 60°C.

- Repeat the extraction process twice.

- Method B: Maceration:

- Soak the powdered plant material in 95% ethanol at room temperature for 72 hours with occasional agitation.

- Filter the extract and repeat the maceration of the plant residue twice.

3. Filtration and Concentration:

- Combine the ethanolic extracts from all extraction cycles.

- Filter the combined extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract.

4. Liquid-Liquid Partitioning:

- Suspend the crude extract in distilled water.

- Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- Collect the ethyl acetate fraction, which is expected to be enriched in triterpenoids.

- Evaporate the ethyl acetate fraction to dryness to yield the crude triterpenoid-rich extract.

Protocol 2: Purification of this compound

This protocol describes the purification of the target compound from the crude triterpenoid-rich extract using column chromatography.

1. Macroporous Resin Column Chromatography (Initial Purification):

- Pre-treat AB-8 type macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.

- Pack a glass column with the pre-treated resin.

- Dissolve the crude triterpenoid-rich extract in a minimal amount of the mobile phase and load it onto the column.

- Wash the column with deionized water to remove highly polar impurities.

- Elute the column with a stepwise gradient of ethanol in water (e.g., 25%, 50%, 75%, and 95% ethanol).

- Collect fractions and monitor the presence of triterpenoids using Thin Layer Chromatography (TLC).

- Combine the fractions containing the compound of interest based on the TLC profile.

- Concentrate the combined fractions to obtain a purified triterpenoid fraction.

2. Silica Gel Column Chromatography (Fine Purification):

- Pack a silica gel (200-300 mesh) column with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1).

- Dissolve the purified triterpenoid fraction in a minimal amount of the mobile phase and load it onto the column.

- Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in n-hexane).

- Collect fractions and monitor by TLC, visualizing with a vanillin-sulfuric acid spray reagent followed by heating.

- Combine the fractions containing the pure this compound.

3. Recrystallization (Final Purification):

- Dissolve the combined pure fractions in a minimal amount of a hot solvent (e.g., methanol or acetone).

- Allow the solution to cool slowly to induce crystallization.

- Collect the crystals by filtration and wash with a small amount of cold solvent.

- Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualization: Diagrams

The following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by pseudotaraxasterol-type triterpenoids.

Caption: Workflow for the extraction and purification of this compound.

Caption: Potential modulation of the PI3K/Akt signaling pathway by triterpenoids.

References

Application Notes and Protocols for the Quantification of 30-Oxopseudotaraxasterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

30-Oxopseudotaraxasterol is a pentacyclic triterpenoid with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices is crucial for research and development, including pharmacokinetic studies, quality control of herbal products, and investigation of its biological functions. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are adapted from established techniques for the analysis of similar triterpenoids and oxysterols, providing a robust starting point for method development and validation.

Analytical Techniques Overview

The selection of an analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used, robust, and cost-effective technique for the quantitative analysis of compounds with a suitable chromophore.[1] For triterpenoids that lack a strong chromophore, derivatization may be necessary to enhance detection.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of analytes in complex biological matrices.[2][3][4] The use of Multiple Reaction Monitoring (MRM) enhances the specificity of detection.[2]

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are based on typical data reported for the analysis of other triterpenoids and should be validated for the specific application.[5][6][7][8]

Table 1: HPLC-UV Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Table 2: LC-MS/MS Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 3% |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Scope: This protocol describes the quantification of this compound in plant extracts.

2. Materials and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

This compound reference standard

-

Plant material

3. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

4. Sample Preparation:

-

Weigh 1.0 g of powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC analysis.

5. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water (85:15, v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

6. Calibration Curve:

-

Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 100 µg/mL.

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

7. Data Analysis:

-

Quantify this compound in the samples by comparing their peak areas with the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Scope: This protocol describes the quantification of this compound in biological matrices (e.g., plasma, tissue homogenates).

2. Materials and Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar triterpenoid)

-

Biological matrix

3. Equipment:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Centrifuge

-

Vortex mixer

-

Solid Phase Extraction (SPE) cartridges

4. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Add 500 µL of ethyl acetate and vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

6. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

This compound: Precursor ion > Product ion (to be determined by infusion of the standard).

-

Internal Standard: Precursor ion > Product ion.

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity.

7. Calibration Curve:

-

Prepare a stock solution of this compound and the internal standard in methanol.

-

Spike blank biological matrix with known concentrations of this compound to create calibration standards ranging from 0.1 to 1000 ng/mL.

-

Process the calibration standards using the same sample preparation procedure as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

8. Data Analysis:

-

Quantify this compound in the samples by comparing their peak area ratios with the calibration curve.

Visualizations

Caption: Experimental workflow for HPLC-UV analysis.

Caption: Experimental workflow for LC-MS/MS analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

- 8. Quantification of taraxasterol in rat plasma by LC/MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of 30-Oxopseudotaraxasterol using HPLC and LC-MS

This application note provides detailed protocols for the quantification of 30-Oxopseudotaraxasterol, a pentacyclic triterpenoid of interest in pharmaceutical and natural product research, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a naturally occurring triterpenoid found in various plant species. Its structural similarity to other phytosterols and potential biological activities necessitate robust and sensitive analytical methods for its identification and quantification in complex matrices such as plant extracts and biological samples. This document outlines recommended starting methods for HPLC-UV and LC-MS/MS analysis, based on established methodologies for similar analytes like taraxasterol and other oxysterols.

HPLC-UV Method for Quantification